molecular formula C9H11BrN2O B11713154 2-Bromo-5-(oxan-3-yl)pyrazine

2-Bromo-5-(oxan-3-yl)pyrazine

Cat. No.: B11713154
M. Wt: 243.10 g/mol
InChI Key: CHEICDHDKYODEF-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxan-3-yl)pyrazine is a heterocyclic compound that contains both bromine and pyrazine functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the oxan-3-yl group in the pyrazine ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxan-3-yl)pyrazine typically involves the bromination of 5-(oxan-3-yl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxan-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-(oxan-3-yl)pyrazine, while coupling with a phenylboronic acid can produce 2-phenyl-5-(oxan-3-yl)pyrazine .

Scientific Research Applications

2-Bromo-5-(oxan-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(oxetan-3-yl)pyrazine: Similar in structure but with an oxetan-3-yl group instead of oxan-3-yl.

    2-Chloro-5-(oxan-3-yl)pyrazine: Contains a chlorine atom instead of bromine.

    2-Bromo-5-(methyl)pyrazine: Has a methyl group instead of oxan-3-yl.

Uniqueness

2-Bromo-5-(oxan-3-yl)pyrazine is unique due to the presence of both the bromine atom and the oxan-3-yl group, which provide distinct reactivity and potential for diverse chemical modifications. This combination allows for the exploration of unique chemical space and the development of novel compounds with specific properties .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-5-(oxan-3-yl)pyrazine

InChI

InChI=1S/C9H11BrN2O/c10-9-5-11-8(4-12-9)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2

InChI Key

CHEICDHDKYODEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CN=C(C=N2)Br

Origin of Product

United States

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